molecular formula C17H17N5O B12232078 3-{4-[(Pyrimidin-4-yl)amino]piperidine-1-carbonyl}benzonitrile

3-{4-[(Pyrimidin-4-yl)amino]piperidine-1-carbonyl}benzonitrile

Cat. No.: B12232078
M. Wt: 307.35 g/mol
InChI Key: TZILFOWSYHWWPT-UHFFFAOYSA-N
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Description

3-{4-[(Pyrimidin-4-yl)amino]piperidine-1-carbonyl}benzonitrile is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(Pyrimidin-4-yl)amino]piperidine-1-carbonyl}benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Piperidine Ring Formation: The piperidine ring is often introduced through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling Reactions: The pyrimidine and piperidine rings are then coupled together using a suitable coupling reagent, such as a carbodiimide.

    Introduction of the Benzonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(Pyrimidin-4-yl)amino]piperidine-1-carbonyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

3-{4-[(Pyrimidin-4-yl)amino]piperidine-1-carbonyl}benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific kinases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-[(Pyrimidin-4-yl)amino]piperidine-1-carbonyl}benzonitrile involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their kinase inhibitory activity.

    Pyrazolo[3,4-d]pyrimidine derivatives: Also exhibit kinase inhibition and are studied for their anticancer properties.

Uniqueness

3-{4-[(Pyrimidin-4-yl)amino]piperidine-1-carbonyl}benzonitrile is unique due to its specific structural features that confer high selectivity and potency in inhibiting certain kinases. This makes it a valuable compound in the development of targeted cancer therapies.

Properties

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

3-[4-(pyrimidin-4-ylamino)piperidine-1-carbonyl]benzonitrile

InChI

InChI=1S/C17H17N5O/c18-11-13-2-1-3-14(10-13)17(23)22-8-5-15(6-9-22)21-16-4-7-19-12-20-16/h1-4,7,10,12,15H,5-6,8-9H2,(H,19,20,21)

InChI Key

TZILFOWSYHWWPT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=NC=NC=C2)C(=O)C3=CC=CC(=C3)C#N

Origin of Product

United States

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